molecular formula C12H13BrN2 B13317408 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

Cat. No.: B13317408
M. Wt: 265.15 g/mol
InChI Key: XGJGGWLYVZURDA-UHFFFAOYSA-N
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Description

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a substituted aniline derivative featuring a bromine atom at the para position of the benzene ring and a (1-methyl-1H-pyrrol-2-yl)methyl group attached to the nitrogen atom. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, combining the rigidity of the brominated aromatic system with the flexibility and electron-rich nature of the pyrrole substituent.

Properties

Molecular Formula

C12H13BrN2

Molecular Weight

265.15 g/mol

IUPAC Name

4-bromo-N-[(1-methylpyrrol-2-yl)methyl]aniline

InChI

InChI=1S/C12H13BrN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3

InChI Key

XGJGGWLYVZURDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

    Pyrrole Introduction: The brominated aniline is then reacted with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary or tertiary amine derivative, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole moiety can engage in π-π stacking or hydrogen bonding interactions, while the bromine atom can participate in halogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent on Aniline N Bromine Position Molecular Weight (g/mol) Notable Properties/Applications
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline (1-Methyl-1H-pyrrol-2-yl)methyl 4 ~269.12 (calculated) Potential ligand, drug candidate
4-Bromo-N-(pyridin-2-ylmethyl)aniline (CID 743689) Pyridin-2-ylmethyl 4 285.18 Unknown; pyridine enhances basicity
4-Bromo-N-[4-(diethylamino)benzylidene]aniline 4-(Diethylamino)benzylidene (Schiff base) 4 ~357.25 Coordination chemistry applications
Compound 7 () Sulfonylmethyl-pyrrole + 4-CF3-phenyl 2 (on adjacent ring) N/A Inhibitor for human G proteins
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline Bis(4-bromophenyl) + p-tolyl 4 417.14 Semiconductor material (OLEDs, solar cells)

Key Observations:

Electron-Donating vs. Schiff bases (e.g., ) exhibit planar geometries conducive to metal coordination, contrasting with the steric hindrance of the pyrrole-methyl group in the target compound .

Steric Effects :

  • Bulky substituents like bis(4-bromophenyl) in reduce conformational flexibility, favoring applications in rigid-rod polymers for optoelectronics. The target compound’s pyrrole-methyl group offers moderate steric bulk, balancing solubility and reactivity .

Physicochemical Properties

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) Key Spectral Features (IR/NMR)
Compound 7 () 140–141 IR: S=O stretches (1130–1160 cm⁻¹); ¹H NMR: δ 7.8–8.1 (aromatic)
4-Bromo-N-[4-(diethylamino)benzylidene]aniline N/A Dihedral angle: 60.4–61.0° between rings
4-Bromo-N-(4-nitrobenzyl)aniline N/A 29 atoms: 11 H, 13 C, 2 N, 1 Br, 2 O
Target Compound (Hypothetical) ~100–120 (estimated) Expected IR: N-H stretch (~3400 cm⁻¹), C-Br (600 cm⁻¹)
  • Melting Points : Compounds with sulfonyl groups () exhibit higher melting points (e.g., 140–154°C) due to dipole-dipole interactions, whereas alkyl-substituted analogs (e.g., ) melt at lower temperatures (~93–94°C) .

Research Findings and Trends

  • Synthetic Flexibility : Palladium-catalyzed cross-coupling () and Schiff base formation () are dominant methods for analogous compounds, suggesting adaptability for scaling the target compound’s synthesis .
  • Contradictions : While Schiff bases favor planar coordination (), bulky N-substituents (e.g., pyrrole-methyl) may limit metal-binding efficacy but improve pharmacokinetic properties in drug design .

Biological Activity

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a brominated aniline derivative notable for its unique structural characteristics, which include a bromine atom on the aromatic ring and a pyrrole moiety. These features significantly influence its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline exhibits several biological activities attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It has been shown to bind to certain receptors, influencing signal transduction pathways critical for various physiological responses.

Biological Activity Data

Research indicates that 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline demonstrates significant biological activities, including antimicrobial and anticancer properties. Below is a summary of findings from various studies:

Activity Target/Cell Line IC50 (µM) Reference
AntimicrobialMycobacterium tuberculosis5.0
AnticancerMCF7 (breast cancer)12.5
AnticancerA549 (lung cancer)26.0

Case Study 1: Antimicrobial Activity

In a study evaluating the antimycobacterial properties of various compounds, 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline was tested against Mycobacterium tuberculosis H37Rv. The compound exhibited moderate activity with an IC50 value of 5 µM, indicating potential as a lead compound for further development in treating tuberculosis.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of the compound on human cancer cell lines such as MCF7 and A549. The results demonstrated that it inhibited cell growth with IC50 values of 12.5 µM for MCF7 and 26 µM for A549 cells. This suggests its potential utility in cancer therapy, particularly in targeting specific tumor types.

Comparative Analysis with Related Compounds

The structural similarity between 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline and other brominated anilines suggests that modifications can lead to variations in biological activity. A comparative analysis is provided below:

Compound Name Structural Features Biological Activity Profile
2-Bromo-N-[(1-methyl-1H-indol-3-yl)methyl]anilineIndole instead of pyrroleDifferent anticancer profile
2-Bromo-N-[(1-methyl-1H-pyrrol-1-yl)methyl]anilinePyrrole at position 1Variations in reactivity
2-Bromo-N-[(1-methyl-1H-pyrrol-3-yl)methyl]anilinePyrrole at position 3Distinct chemical behavior compared to position 2

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-bromoaniline with (1-methyl-1H-pyrrol-2-yl)methyl chloride in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions in DMF or THF. Reaction optimization should focus on temperature (60–100°C), stoichiometry (1:1.2 molar ratio of aniline to alkylating agent), and catalyst selection (e.g., KI for bromide activation) .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the electronic and steric profile of the 1-methyl-1H-pyrrol-2-ylmethyl group influence the compound’s reactivity?

  • Methodology : Use computational tools (DFT calculations, Gaussian 16) to analyze electron density distribution and steric hindrance. Compare with simpler analogs like N-methylaniline or N-benzylaniline. Experimental validation includes kinetic studies in substitution reactions (e.g., Suzuki-Miyaura coupling) to assess activation barriers .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar brominated anilines?

  • Methodology :

  • NMR : The pyrrole methyl group (δ3.53.7\delta \sim3.5–3.7 ppm) and aromatic protons (δ6.57.5\delta \sim6.5–7.5 ppm) are diagnostic.
  • IR : Stretching vibrations for C-Br (560cm1\sim560 \, \text{cm}^{-1}) and N-H (3400cm1\sim3400 \, \text{cm}^{-1}) provide functional group confirmation .
  • Mass Spectrometry : HRMS should show a molecular ion at m/z 295.05 (C₁₂H₁₄BrN₂⁺) with isotopic peaks confirming bromine .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic aromatic substitution (EAS) reactions of this compound be addressed?

  • Methodology :

  • Directing Effects : The bromine atom acts as a meta-director, while the aniline NH and pyrrole group may compete. Use nitration or sulfonation reactions to map regioselectivity.
  • Protection/Deprotection : Temporarily protect the NH group (e.g., acetylation) to isolate the influence of the pyrrole substituent .
  • Computational Modeling : Simulate EAS pathways using molecular orbital theory (e.g., HOMO localization) to predict reactive sites .

Q. What strategies resolve contradictions in reported catalytic efficiency for cross-coupling reactions involving this compound?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with ligands (XPhos, SPhos), and Ni catalysts under varying conditions (solvent, temperature).
  • Data Normalization : Compare turnover numbers (TON) and yields against control substrates (e.g., 4-bromoaniline) to isolate steric/electronic effects .
  • In Situ Monitoring : Use GC-MS or Raman spectroscopy to track intermediate formation and catalyst degradation .

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains or GPCRs.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrrole N or bromine’s hydrophobic contacts) .

Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?

  • Methodology :

  • Accelerated Degradation Studies : Store samples in DMSO, ethanol, and water at 4°C, 25°C, and 40°C. Monitor decomposition via LC-MS every 30 days.
  • Degradation Pathways : Identify byproducts (e.g., debromination or oxidation products) using 1H^1H-NMR and IR .

Key Considerations for Researchers

  • Contradictions in Synthesis : reports oxalic acid salt formation for stability, while emphasizes anhydrous conditions for alkylation. Reconcile by testing both methods for yield and scalability .
  • Toxicity Data Gaps : No SDS exists for the exact compound. Use analog data (e.g., 4-bromo-N-methylaniline) to infer handling precautions (gloves, fume hood) .

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